molecular formula C15H30N2O2 B3027435 tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate CAS No. 1286274-61-0

tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate

Cat. No.: B3027435
CAS No.: 1286274-61-0
M. Wt: 270.41
InChI Key: ICEIVEQULCMDNL-UHFFFAOYSA-N
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Description

tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C15H30N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

tert-butyl N-(1-pentan-3-ylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-6-13(7-2)17-10-8-12(9-11-17)16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEIVEQULCMDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140905
Record name Carbamic acid, N-[1-(1-ethylpropyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-61-0
Record name Carbamic acid, N-[1-(1-ethylpropyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(1-ethylpropyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The process can be summarized as follows:

    Starting Materials: Piperidine derivative and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: The piperidine derivative is dissolved in the solvent, and tert-butyl chloroformate is added dropwise. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and solvents is crucial to minimize impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound, often leading to the removal of the tert-butyl group.

    Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow for modifications that can lead to the development of therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. In medicinal chemistry, modifications to the piperidine ring can enhance binding affinity and selectivity for target proteins.

Comparison with Similar Compounds

  • tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(benzylpiperidin-3-yl)carbamate
  • tert-Butyl 1-(pentan-3-yl)piperidin-4-ylmethylcarbamate

Uniqueness: tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate stands out due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications.

Biological Activity

tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate, also known by its CAS number 73874-95-0, is a compound that has garnered attention due to its potential biological activities, particularly in the context of antibacterial effects and its interactions with various biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The compound has the following chemical and physical properties:

  • Molecular Formula : C₁₀H₂₀N₂O₂
  • Molecular Weight : 200.28 g/mol
  • Log P (Octanol/Water Partition Coefficient) : 2.5 (indicating moderate lipophilicity)
  • Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier .

Antibacterial Activity

A significant aspect of the biological activity of this compound is its antibacterial properties. Studies have demonstrated that this compound exhibits potent activity against Gram-positive bacteria, including drug-resistant strains such as:

  • Staphylococcus aureus (MRSA)
  • Enterococcus faecium (VRE)

The minimum inhibitory concentrations (MICs) for these bacteria range from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .

Bacterial StrainMIC (μg/mL)Resistance Type
Staphylococcus aureus0.78 - 3.125MRSA
Enterococcus faecium0.78 - 3.125VRE
Staphylococcus epidermidisLowLinezolid-resistant

The mechanism underlying the antibacterial action of this compound involves disruption of bacterial cell wall synthesis and inhibition of biofilm formation, which is critical for the survival of pathogenic bacteria in hostile environments . The compound's efficacy against biofilm-forming strains further highlights its potential as a therapeutic agent.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the growth of various pathogenic strains while showing no significant activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . This selective activity suggests a targeted approach in treating infections caused by resistant Gram-positive bacteria.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups. This is achieved via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Alkylation of the piperidine ring at the 1-position using pentan-3-yl halides. This may require coupling agents (e.g., Pd catalysts) and bases (e.g., LHMDS) to facilitate nucleophilic substitution .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Typical yields range from 40–70%, depending on reaction optimization .

Q. How should researchers characterize the purity and structure of this compound?

  • Mass Spectrometry (MS) : Use ESI+ to confirm molecular weight (e.g., expected [M+H]+ peak at m/z ~312). Isotopic patterns can validate the presence of bromine or nitrogen .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for Boc-group signals (~1.4 ppm for tert-butyl protons) and piperidine/pentan-3-yl backbone resonances. Coupling constants in 1H^1H-NMR help confirm stereochemistry .
  • HPLC : Employ C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% for most synthetic batches) .

Q. What safety precautions are critical during handling?

  • Respiratory Protection : Use NIOSH-certified P95 respirators for dust control; OV/AG/P99 filters are recommended if volatile solvents are present .
  • Skin/Eye Protection : Wear nitrile gloves and chemical-resistant lab coats. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
  • Storage : Store at 2–8°C under inert gas (N2_2 or Ar) to prevent Boc-group hydrolysis. Avoid contact with strong acids/bases .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during scale-up?

Conflicting yields often arise from:

  • Catalyst Inefficiency : Test alternative catalysts (e.g., Pd2_2(dba)3_3 vs. Pd/C) and ligand systems (BINAP vs. Xantphos) to optimize coupling steps .
  • Solvent Effects : Compare polar aprotic solvents (DMF, toluene) for alkylation efficiency. Toluene may improve steric hindrance management in bulky substitutions .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., de-Boc intermediates or over-alkylated species). Adjust stoichiometry (e.g., excess pentan-3-yl halide) to suppress by-products .

Q. What mechanistic insights govern the stability of the Boc-protected piperidine under reducing conditions?

  • Boc Group Lability : The Boc group is susceptible to acidic or reductive conditions. For example, Fe/NH4_4Cl systems (used in nitro reductions) may partially cleave the Boc group if pH < 4 .
  • Steric Protection : The pentan-3-yl substituent at the 1-position enhances steric shielding, reducing susceptibility to nucleophilic attack. Computational modeling (DFT) can predict sites of vulnerability .
  • Temperature Control : Maintain reactions below 50°C to prevent thermal decomposition. DSC studies show decomposition onset at ~180°C for similar Boc-piperidines .

Q. How do structural analogs (e.g., tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate) inform SAR studies?

  • Electron-Withdrawing Groups : Nitro-substituted analogs exhibit higher reactivity in SNAr reactions due to increased electrophilicity at the benzyl position. Compare kinetics via Hammett plots .
  • Bioactivity : Preliminary data suggest that bulky alkyl groups (e.g., pentan-3-yl) enhance blood-brain barrier penetration vs. aromatic substituents. Test in vitro permeability models (e.g., PAMPA) .
  • Crystallography : Single-crystal X-ray of analogs reveals chair conformations in piperidine rings, which influence binding to biological targets (e.g., GPCRs) .

Q. What strategies mitigate challenges in regioselective functionalization of the piperidine ring?

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 4-position to direct electrophilic attacks to the 1-position .
  • Metal-Mediated Coupling : Use Pd-catalyzed C–H activation with directing auxiliaries (e.g., pyridine) to achieve selective modifications .
  • Computational Guidance : DFT calculations predict favorable transition states for substitutions at sterically accessible sites (e.g., equatorial positions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 1-(pentan-3-yl)piperidin-4-ylcarbamate

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